molecular formula C8H15NO B13184640 (4Z)-8-Aminocyclooct-4-en-1-ol

(4Z)-8-Aminocyclooct-4-en-1-ol

Cat. No.: B13184640
M. Wt: 141.21 g/mol
InChI Key: FVPPTIGGPXYPJA-UPHRSURJSA-N
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Description

Significance of Amino Alcohol Motifs in Synthetic Organic Chemistry

The amino alcohol functional group is a crucial structural motif found in a wide array of natural products and pharmaceutically active compounds. uni-greifswald.de This prevalence underscores their importance in medicinal chemistry and drug discovery. Chiral 1,2-amino alcohols, in particular, are vital building blocks in the synthesis of numerous drugs. acs.orgnih.gov The development of efficient and stereoselective methods for the synthesis of amino alcohols remains a key area of research in organic chemistry. rsc.orgkoreascience.krnih.gov

The versatility of amino alcohols extends to their use as chiral ligands and auxiliaries in asymmetric synthesis. diva-portal.orgopenaccessjournals.com By coordinating with metal catalysts, they can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. This level of control is paramount in the synthesis of complex molecules with specific biological activities.

The Unique Role of Medium-Sized Rings: Focus on Cyclooctene (B146475) Scaffolds

Medium-sized rings, defined as those containing eight to eleven atoms, occupy a unique and challenging niche in organic synthesis. nih.govrsc.orgsioc-journal.cn Unlike smaller, more rigid rings or larger, more flexible macrocycles, medium-sized rings often suffer from significant transannular strain (unfavorable interactions between atoms across the ring) and a high degree of conformational complexity. jyu.firesearchgate.netgithub.io These factors make their synthesis via direct cyclization methods difficult. nih.govrsc.org

Despite these synthetic hurdles, medium-sized rings are found in numerous bioactive natural products and are of growing interest in medicinal chemistry. nih.govrsc.orgnus.edu.sg Their distinct three-dimensional shapes can lead to improved binding affinity with biological targets. rsc.org Cyclooctene scaffolds, in particular, provide a versatile platform for the construction of complex molecular architectures. rsc.orgbeilstein-journals.orgtib.eu The presence of a double bond in the cyclooctene ring allows for further functionalization and the introduction of additional stereocenters.

Structural Elucidation and Stereochemical Considerations of (4Z)-8-Aminocyclooct-4-en-1-ol

The structure of this compound presents several stereochemical challenges. The "4Z" designation specifies a cis configuration for the double bond. The molecule also contains at least two stereocenters, at the carbon atoms bearing the hydroxyl and amino groups. The relative and absolute stereochemistry of these centers will significantly impact the molecule's three-dimensional shape and, consequently, its chemical and biological properties.

The conformational landscape of cyclooctene rings is notably complex, with multiple low-energy conformations possible. github.io The interplay between the ring's inherent conformational preferences and the steric and electronic effects of the amino and hydroxyl substituents will determine the molecule's favored shape. Understanding and controlling the stereochemistry during the synthesis of this compound is a critical aspect for any potential application.

Historical Development of Synthetic Approaches to Functionalized Cyclooctenes

The synthesis of functionalized cyclooctenes has a rich history, driven by the desire to access these challenging yet valuable molecular scaffolds. Early methods often involved multi-step sequences with limited control over stereochemistry. The first synthesis of trans-cyclooctene (B1233481), a highly strained isomer, was achieved in 1950 through a Hofmann elimination, which produced a mixture of cis and trans isomers. nih.govnih.govwikipedia.org

More contemporary approaches have focused on developing more efficient and stereoselective methods. Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of eight-membered rings, although the formation of trisubstituted double bonds within these rings remains a challenge. researchgate.net Other strategies, such as ring-expansion reactions, have also been developed to overcome the difficulties associated with direct cyclization. nih.govrsc.org Photochemical methods have also been employed for the isomerization of cis-cyclooctenes to their trans counterparts. nih.govnih.gov The synthesis of functionalized cyclooctenes, such as those with amino and hydroxyl groups, often requires careful planning and the use of advanced synthetic methodologies. For instance, the Wenker synthesis can be used to convert a beta-amino alcohol, like that derived from the epoxidation and subsequent amination of cyclooctene, into an aziridine (B145994). wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4Z)-8-aminocyclooct-4-en-1-ol

InChI

InChI=1S/C8H15NO/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-8,10H,3-6,9H2/b2-1-

InChI Key

FVPPTIGGPXYPJA-UPHRSURJSA-N

Isomeric SMILES

C/1CC(C(CC/C=C1)O)N

Canonical SMILES

C1CC(C(CCC=C1)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4z 8 Aminocyclooct 4 En 1 Ol and Analogues

Stereoselective Formation of the Cyclooctene (B146475) Core

The controlled formation of the eight-membered cyclooctene ring is a critical step in the synthesis of (4Z)-8-Aminocyclooct-4-en-1-ol and its analogues. Key strategies include photoisomerization to control the alkene geometry and ring-closing metathesis for the initial construction of the carbocycle.

Photoisomerization Strategies for Functionalized Cyclooctene Derivatives

Photoisomerization is a powerful technique for converting the thermodynamically more stable cis (Z) isomer of a cyclooctene into the highly strained and reactive trans (E) isomer. nih.govtennessee.edunih.gov This transformation is pivotal for accessing analogues of the target molecule with a trans configuration, which are valuable in fields like bioorthogonal chemistry. nih.govnih.gov The process typically involves irradiating a solution of the cis-cyclooctene precursor with UV light, often in the presence of a sensitizer. tennessee.edunih.gov

The direct photoisomerization of cis-cyclooctenes is often inefficient. The process is significantly enhanced by the use of a singlet sensitizer, such as methyl benzoate or various chiral aromatic esters. tennessee.edunih.gov The sensitizer absorbs UV light (e.g., at 254 nm) to form a singlet excited state. nih.gov This excited sensitizer then interacts with the ground-state cis-cyclooctene to form an excited-state complex known as an exciplex. nih.gov This exciplex can then decay to either the cis or the strained trans-isomer. nih.gov By using chiral sensitizers, it is possible to achieve enantioselective photoisomerization, producing one enantiomer of the trans-cyclooctene (B1233481) in excess. nih.gov

The general mechanism for sensitized photoisomerization is as follows:

Excitation: The sensitizer (Sens) absorbs a photon to reach its excited singlet state (¹Sens*).

Exciplex Formation: The excited sensitizer complexes with cis-cyclooctene (cis-COE) to form diastereomeric exciplexes. nih.gov

Partitioning: The exciplexes partition to form the ground-state sensitizer and either trans-cyclooctene (trans-COE) or revert to cis-cyclooctene. nih.gov

A significant challenge in photoisomerization is that the reaction is an equilibrium, which often favors the more stable cis-isomer. nih.govtennessee.edu Furthermore, the desired trans-product can be prone to photodegradation upon prolonged exposure to UV light. researchgate.net Flow chemistry provides an elegant solution to these problems. nih.govnih.gov

In a typical flow setup, a solution of the cis-cyclooctene and a sensitizer is irradiated in a quartz flask or a UV-transparent capillary. nih.govresearchgate.net This reaction mixture is continuously pumped through a column packed with silica gel impregnated with silver nitrate (AgNO₃). nih.govtennessee.edunih.gov The silver ions (Ag⁺) selectively form a complex with the strained double bond of the trans-isomer, effectively trapping it on the column. tennessee.edunih.gov The unreacted cis-isomer, which does not form a stable complex, is eluted from the column and recycled back into the photoreactor. nih.govnih.govresearchgate.net This continuous removal of the product shifts the equilibrium towards the formation of the trans-isomer, leading to significantly higher yields and minimizing product degradation. nih.govtennessee.edu This method has been successfully applied to produce functionalized trans-cyclooctenes, such as 5-hydroxy-trans-cyclooctene, on a multi-gram scale. nih.govudel.edu

Table 1: Comparison of Batch vs. Flow Photoisomerization for trans-Cyclooctene Synthesis

FeatureBatch PhotochemistryFlow Photochemistry
Equilibrium Reaches a photostationary state with a low concentration of the trans-isomer. nih.govEquilibrium is continuously shifted towards the trans-isomer. nih.govtennessee.edu
Product Yield Typically low (<10%) due to equilibrium limitations and product degradation. researchgate.netHigh yields (e.g., 66-90%) can be achieved. nih.govresearchgate.net
Product Stability The trans-product is continuously exposed to UV radiation, leading to potential degradation. researchgate.netThe trans-product is immediately removed from the irradiation zone, minimizing degradation. nih.gov
Scalability Difficult to scale up due to light penetration issues and low yields.Readily scalable, with gram-scale syntheses reported. udel.edu
Separation Requires separation of the cis/trans mixture after the reaction.Product is isolated by releasing it from the silver nitrate column, simplifying purification. nih.gov

When functionalized precursors like 5-hydroxy-cis-cyclooctene are subjected to photoisomerization, a mixture of diastereomers (e.g., equatorial and axial) of the trans-product can be formed. nih.gov Controlling the diastereoselectivity of this process is an area of active research.

One approach to influence stereochemistry is through supramolecular photochirogenesis, where a chiral host molecule is used to create a chiral environment around the reactant. For instance, modified β-cyclodextrins bearing a sensitizing chromophore (like a benzoyl group) have been used as chiral hosts. nih.govacs.org The cis-cyclooctene is included within the chiral cavity of the cyclodextrin. Upon irradiation, the sensitizer moiety on the host initiates the isomerization, and the chiral environment of the cavity influences the rotational pathway from the excited state, favoring the formation of one enantiomer of the trans-product over the other. acs.org The enantiomeric excess (ee) has been shown to be highly sensitive to the structure of the sensitizer and its position on the cyclodextrin host, with ee values up to 46% being reported. nih.govacs.org While this research primarily focuses on enantioselectivity, the principles of using a constrained chiral environment can be extended to influence diastereoselectivity in substrates that already possess a stereocenter.

Ring-Closing Metathesis for Medium-Sized Ring Construction

Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of cyclic alkenes, including medium-sized rings like cyclooctenes. organic-chemistry.orgresearchgate.net The reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum (e.g., Schrock's catalyst), to form a new double bond via the intramolecular reaction of a diene precursor. organic-chemistry.orgresearchgate.net

The key advantages of RCM include its high functional group tolerance and its ability to form rings of various sizes. organic-chemistry.org For the synthesis of a cyclooctene core relevant to this compound, a suitable acyclic diene precursor with the desired substituents or their protected forms would be subjected to an RCM catalyst. The stereochemistry of the resulting double bond (E/Z) can be influenced by the catalyst type, substrate structure, and reaction conditions. organic-chemistry.org RCM has been successfully employed to create highly functionalized eight-membered carbocycles, which are key intermediates in the synthesis of complex molecules. researchgate.net The synthesis of aminocyclitols and related structures has also been accomplished using RCM as a key step, demonstrating its utility in preparing amino- and hydroxyl-functionalized cyclic systems. rsc.org

Table 2: Key Parameters in Ring-Closing Metathesis for Cyclooctene Synthesis

ParameterDescriptionImpact on Synthesis
Catalyst Ruthenium-based (e.g., Grubbs' I, II, Hoveyda-Grubbs) or Molybdenum-based (Schrock) catalysts are common. organic-chemistry.orgresearchgate.netCatalyst choice affects reaction rate, functional group tolerance, and stereoselectivity of the newly formed double bond.
Substrate An acyclic diene with terminal alkenes. The chain length and substitution pattern determine the ring size and functionality.The stereocenters on the precursor chain can direct the stereochemical outcome of the cyclization.
Solvent Typically non-polar, aprotic solvents like dichloromethane or toluene are used.Solvent can influence catalyst activity and stability.
Temperature Reactions are often run at room temperature or with gentle heating.Temperature can affect the reaction rate and the ratio of E/Z isomers.
Concentration RCM is typically performed under high dilution to favor the intramolecular reaction over intermolecular polymerization.Proper dilution is critical for achieving good yields of the desired cyclic product.

Installation of the Amino and Hydroxyl Functionalities

The synthesis of this compound requires the introduction of both an amino group and a hydroxyl group at specific positions on the cyclooctene ring. These functionalities can be introduced either by using a pre-functionalized starting material that undergoes ring formation or by adding the groups to a pre-formed cyclooctene core.

A common strategy for installing a hydroxyl group involves the epoxidation of a double bond followed by reduction. For example, a synthesis of trans-cyclooct-4-enol starts from 1,5-cyclooctadiene, which is first epoxidized. tennessee.edu The resulting epoxide is then reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield the alcohol. tennessee.edu

The introduction of an amino group can be more complex and often requires the use of protected nitrogen functionalities. One approach involves the conversion of a hydroxyl group to an azide, which can then be reduced to the primary amine. For instance, in the synthesis of aminocyclooctanetriols, a cyclic sulfate (B86663) intermediate was opened with a nucleophilic azide, and subsequent reduction yielded the aminocyclitol. researchgate.net Another method could involve the Ritter reaction, where a carbocation intermediate is trapped by a nitrile, which upon hydrolysis yields an amide that can be further converted to an amine. doi.org The stereochemical outcome of these additions is crucial and is often directed by existing stereocenters on the ring. doi.org Protecting groups are essential throughout these synthetic sequences to prevent unwanted side reactions with the reactive amino and hydroxyl groups. researchgate.net

Direct Oxyamination and Aminohydroxylation of Alkenes

The direct difunctionalization of alkenes, such as cyclooctene derivatives, through oxyamination and aminohydroxylation reactions represents a highly efficient strategy for the synthesis of 1,2-amino alcohols like this compound. These methods install both a nitrogen and an oxygen functionality across the double bond in a single synthetic operation. A prominent example of this transformation is the Sharpless Aminohydroxylation, which facilitates the syn-selective preparation of 1,2-amino alcohols from alkenes. organic-chemistry.org This reaction typically employs osmium tetroxide (OsO₄) as a catalyst in conjunction with salts of N-halosulfonamides, -amides, or -carbamates as the nitrogen source. organic-chemistry.org Recent advancements have also explored the use of other metals, such as iron and copper, which can catalyze the aminohydroxylation of olefins using oxaziridines as a source for both the nitrogen and oxygen atoms. researchgate.net

Metal-Catalyzed Stereoselective Oxyamination

The stereochemical outcome of the oxyamination reaction is a critical aspect, and metal catalysts play a central role in controlling it. In the context of the Sharpless aminohydroxylation, enantioselectivity is achieved by incorporating chiral ligands, most commonly derived from dihydroquinine and dihydroquinidine alkaloids. organic-chemistry.org The catalyst, upon oxidation, forms an imidotriooxoosmium(VIII) species which then adds to the alkene in a syn-specific manner, likely through a [3+2] cycloaddition pathway. organic-chemistry.org The presence of the chiral ligand not only accelerates the reaction but also directs the addition to one face of the alkene, leading to the formation of a specific enantiomer of the amino alcohol product. organic-chemistry.org

Similarly, copper and iron-catalyzed systems have been developed for enantioselective aminohydroxylation. researchgate.net For instance, chiral copper(II) bis(oxazoline) complexes can catalyze the reaction between styrenic olefins and N-sulfonyl oxaziridines, yielding 1,3-oxazolidines with good regioselectivity and synthetically useful enantioselectivity. researchgate.net These oxazolidines can then be hydrolyzed to afford the desired N-protected amino alcohols. researchgate.net The choice of metal catalyst can be pivotal in determining the reaction's regiocontrol. researchgate.net

Table 1: Comparison of Catalyst Systems for Alkene Aminohydroxylation
Catalyst SystemTypical Nitrogen/Oxygen SourceKey FeatureReference
OsO₄ with Chiral Ligands (e.g., (DHQ)₂-PHAL)N-haloamides (e.g., Chloramine-T)High enantioselectivity and syn-diastereoselectivity. organic-chemistry.org
Chiral Copper(II) Bis(oxazoline) ComplexesN-sulfonyl oxaziridinesEnantioselective; catalyst choice governs regiocontrol. researchgate.net
Iron SaltsN-sulfonyl oxaziridinesEfficient for producing 1,3-oxazolidines as precursors. researchgate.net
Rhodium(II)In situ generated Rh-bound nitreneProceeds via aziridination followed by nucleophilic ring opening. researchgate.net
Regioselectivity and Stereospecificity in Alkene Difunctionalization

Regioselectivity refers to the preference for forming one constitutional isomer over another, while stereospecificity occurs when the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.comreddit.com In the aminohydroxylation of an unsymmetrical alkene, the nitrogen and oxygen moieties can add in two different orientations, leading to regioisomers.

The control of regioselectivity is a key challenge and can be influenced by several factors, including the substrate's electronic and steric properties, the choice of catalyst, the ligand, and the nitrogen source. organic-chemistry.org For many substrates, the selectivity may be low, but careful selection of the N-haloamide and the chiral ligand can significantly influence the outcome. organic-chemistry.org For instance, in rhodium(II)-catalyzed oxyamination, the reaction proceeds with complete regiocontrol through an initial aziridination followed by a nucleophilic ring-opening step. researchgate.net

A stereospecific reaction preserves the stereochemical information from the reactant in the product. youtube.com For example, the aminohydroxylation reaction is stereospecific in that a (Z)-alkene will yield a product with a different relative stereochemistry than a corresponding (E)-alkene. The concerted [3+2] cycloaddition mechanism proposed for the osmium-catalyzed reaction ensures that the addition occurs to the same face of the double bond (syn-addition), thus preserving the geometry of the original alkene in the stereochemistry of the two newly formed chiral centers. organic-chemistry.org

Ring-Opening Reactions of Cyclooctene Epoxides

The ring-opening of epoxides is a powerful and widely used transformation in organic synthesis for the preparation of 1,2-difunctionalized compounds, including β-amino alcohols. scielo.org.mxjsynthchem.comjsynthchem.com Starting from a precursor like (4Z)-cyclooct-4-en-1-one, epoxidation would yield the corresponding cyclooctene epoxide. This strained three-membered ring is highly susceptible to nucleophilic attack, which can proceed with high regio- and stereoselectivity. dntb.gov.uayoutube.com This approach is particularly valuable as it allows for the installation of an amino group and a hydroxyl group with a defined stereochemical relationship.

Aminolysis of Epoxides

Aminolysis is the direct ring-opening of an epoxide using an amine or ammonia as the nucleophile. emich.edu This reaction provides a straightforward route to β-amino alcohols. scielo.org.mxrsc.org The reaction typically proceeds via an Sₙ2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.com This mechanism results in an inversion of stereochemistry at the carbon center that is attacked.

While the reaction can be performed without a catalyst, it often requires elevated temperatures, especially for less reactive or sterically hindered amines. scielo.org.mxmit.edu To overcome these limitations, various activators and promoters, such as Lewis acids or other catalysts, can be employed to enhance the reactivity of the epoxide and facilitate the ring-opening under milder conditions. scielo.org.mxmit.edu The regioselectivity of the aminolysis of unsymmetrical epoxides is a crucial consideration. In neutral or basic conditions, the amine nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring, consistent with an Sₙ2 pathway. youtube.com

Table 2: Conditions for Epoxide Aminolysis
ConditionDescriptionEffect on ReactionReference
Thermal (Uncatalyzed)Reaction in protic solvents at elevated temperatures.Slow, especially with less reactive amines; may have poor regioselectivity. scielo.org.mxmit.edu
Microwave-AssistedUse of microwave heating to accelerate the reaction.Significantly reduces reaction times for both reactive and unreactive epoxides. emich.edu
Catalytic (e.g., Acetic Acid, SBSSA)Addition of a catalyst to activate the epoxide.Allows for milder reaction conditions (e.g., room temperature), high yields, and excellent regioselectivity. scielo.org.mxrsc.org
High Temperature/Pressure Flow ReactorContinuous flow microreactor at high temperatures (180-240 °C).Accelerates reactions by factors of 30-60, allowing for rapid synthesis. mit.edu
Azide Ring-Opening Followed by Reduction

An alternative, highly reliable two-step method for synthesizing β-amino alcohols from epoxides involves an initial ring-opening with an azide nucleophile, followed by the reduction of the resulting azido alcohol. cmu.eduutwente.nlorganic-chemistry.org This strategy is often preferred due to the high nucleophilicity of the azide ion and the clean conversion of azides to primary amines.

The first step, azidolysis, involves reacting the cyclooctene epoxide with an azide source, most commonly sodium azide (NaN₃). cmu.eduutwente.nl This reaction is highly regioselective, with the azide ion attacking the less substituted carbon of the epoxide under neutral or basic conditions via an Sₙ2 mechanism. utwente.nl The reaction can be performed in various solvent systems, including aqueous media, and can be promoted by catalysts to improve efficiency. cmu.eduorganic-chemistry.org The resulting product is a β-azido alcohol, where the azide and hydroxyl groups are in a trans configuration due to the backside attack of the nucleophile. cmu.edu

In the second step, the azide group is reduced to a primary amine. This transformation can be achieved using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or reaction with reagents such as lithium aluminum hydride (LiAlH₄) or triphenylphosphine (PPh₃) followed by hydrolysis. researchgate.net This two-step sequence provides a robust and stereocontrolled route to vicinal amino alcohols like this compound. researchgate.net

Nucleophilic Additions to Cyclooctenone Derivatives

A distinct synthetic approach towards this compound involves the use of a cyclooctenone derivative, such as (Z)-cyclooct-4-en-1-one, as the starting material. This strategy hinges on two key transformations: a nucleophilic addition to introduce the nitrogen functionality and a reduction of the ketone to form the hydroxyl group.

The α,β-unsaturated ketone system in cyclooctenone is susceptible to nucleophilic attack at either the carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-conjugate or Michael addition). To synthesize an 8-aminocyclooctanol structure, a 1,4-conjugate addition of a nitrogen nucleophile is required. Suitable nitrogen nucleophiles for this purpose include ammonia, primary or secondary amines, or an azide source. The reaction would convert the α,β-unsaturated ketone into a γ-amino ketone.

Following the successful conjugate addition of the nitrogen moiety, the remaining ketone functional group must be reduced to the target alcohol. This can be accomplished using a wide array of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemical outcome of the alcohol. The relative stereochemistry between the newly formed alcohol and the previously introduced amino group can be controlled by selecting appropriate reagents and reaction conditions, potentially allowing for the synthesis of specific diastereomers of the final product.

Transformations from Other Oxygenated Cyclooctene Derivatives

Oxygenated cyclooctene derivatives, such as endoperoxides, diols, and polyols, are versatile starting materials for the synthesis of aminocyclooctenols. These strategies leverage the existing oxygen functionalities to introduce the required amino group stereoselectively.

A robust strategy for synthesizing aminocyclooctanols begins with the photooxygenation of a cyclooctadiene, such as cis,cis-1,3-cyclooctadiene, to form a cyclooctene endoperoxide. beilstein-journals.orgnih.govnih.govbeilstein-archives.orgresearchgate.net This endoperoxide serves as a key intermediate. Reduction of the peroxide bridge, for example with zinc, yields a cis-cyclooctene-diol. beilstein-journals.orgnih.gov This diol can then undergo further functionalization.

For the synthesis of aminocyclooctanetriols, the double bond of the cyclooctene diol can be dihydroxylated using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO). beilstein-journals.orgnih.gov This creates a cyclooctane-tetrol derivative. To introduce the amino group, the vicinal diol portion of this tetrol can be converted into a cyclic sulfate. beilstein-journals.orgnih.gov This is achieved by first reacting the diol with thionyl chloride to form a cyclic sulfite, which is then oxidized to the cyclic sulfate using a ruthenium catalyst. beilstein-journals.orgnih.govbeilstein-archives.org The cyclic sulfate is an excellent electrophile for nucleophilic ring-opening. Reaction with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) proceeds with inversion of configuration to introduce an azido group. beilstein-journals.orgnih.gov Finally, reduction of the azide, typically via hydrogenation, yields the target aminocyclooctanetriol. beilstein-journals.orgnih.gov

Starting Material Key Intermediate Key Reactions Product Yield (%) Reference
cis,cis-1,3-CyclooctadieneCyclooctene endoperoxide1. Photooxygenation2. Zn reduction3. OsO₄/NMO oxidation4. Cyclic sulfate formation5. NaN₃ substitution6. Hydrogenation3-Aminocyclooctanetriol95 (from azidotriol) beilstein-journals.orgnih.gov

This table outlines a multi-step synthesis starting from a common precursor.

The sequential functionalization of cyclooctene diols and polyols offers a versatile route to aminocyclooctenols by allowing for the selective transformation of hydroxyl groups. Starting from a cyclooctene diol, one hydroxyl group can be selectively protected, while the other is converted into a leaving group, such as a mesylate or tosylate. Nucleophilic substitution with an azide, followed by deprotection and azide reduction, affords the desired aminocyclooctenol.

Another powerful method involves the epoxidation of a cyclooctene diol. beilstein-journals.orgnih.gov The resulting epoxy-diol can be subjected to ring-opening with a nitrogen nucleophile. For instance, hydrolysis of the epoxide with HBr can introduce a bromine atom, which can then be displaced by sodium azide. beilstein-journals.orgnih.gov Subsequent reduction of the azide yields the aminocyclooctanetriol. This approach allows for the creation of different stereoisomers compared to the cyclic sulfate route. beilstein-journals.orgnih.gov

Precursor Reagent 1 Reagent 2 Reagent 3 Product Reference
Cyclooctane (B165968) dioldiacetateThionyl chloride, then RuO₄/NaIO₄Sodium azide (NaN₃)H₂/PdAminocyclooctanetriol beilstein-journals.orgnih.gov
Cyclooctene diolm-CPBAHBr(g)-MeOHSodium azide (NaN₃)Azidobromotriol intermediate beilstein-journals.orgnih.gov

This table illustrates different pathways for the functionalization of cyclooctane polyols.

Asymmetric Synthesis Strategies for Enantiopure this compound

The synthesis of enantiomerically pure compounds is critical for pharmaceutical applications. Asymmetric strategies aim to control the absolute stereochemistry of the chiral centers in the target molecule.

Chiral Auxiliaries and Reagents in Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is highly effective for controlling stereochemistry in the synthesis of complex molecules.

Well-known chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultam. wikipedia.orgwikipedia.orgsantiago-lab.com These can be acylated and then subjected to diastereoselective reactions such as alkylations, aldol reactions, or Michael additions. wikipedia.orgresearchgate.net For the synthesis of a precursor to this compound, one could envision attaching a chiral auxiliary to a carboxylic acid derivative of cyclooctene. Subsequent diastereoselective alpha-alkylation could introduce a substituent with a defined stereocenter. This substituent could then be elaborated into either the amine or hydroxyl group.

For example, an N-acyl Oppolzer's sultam derivative of a cyclooctene carboxylic acid could undergo a stereoselective conjugate addition. wikipedia.org The steric hindrance provided by the sultam directs the approach of the nucleophile to one face of the molecule, leading to a high diastereomeric excess. wikipedia.orgchemtube3d.com After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched carboxylic acid, which can then be converted to the amine via a Curtius or Hofmann rearrangement, while the hydroxyl group could be introduced from another functional group on the ring.

Chiral Auxiliary Typical Reactions Key Feature Reference
Evans' OxazolidinonesAldol reactions, AlkylationsForms a chelated Z-enolate, directing alkylation. santiago-lab.comyoutube.com
Oppolzer's SultamMichael additions, Claisen rearrangementsRigid bicyclic structure provides excellent stereofacial shielding. wikipedia.orgresearchgate.net
(1S,2R)-2-Aminocyclopentan-1-olAlkylations, Aldol reactionsForms a rigid cyclopentano[d]oxazolidin-2-one auxiliary. nih.gov

This table summarizes common chiral auxiliaries and their applications in asymmetric synthesis.

Asymmetric Catalysis for Amino Alcohol Formation

Asymmetric catalysis offers the most elegant and efficient route to enantiomerically enriched molecules by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of vicinal amino alcohols like this compound, several catalytic strategies have proven effective.

Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral ketones, imines, or enamines to their corresponding chiral alcohols or amines. In the context of synthesizing this compound, a key precursor would be a molecule such as 8-aminocyclooct-4-en-1-one. The reduction of the ketone functionality in this precursor must be highly stereocontrolled to establish the desired chirality at the C1 position.

Ruthenium(II) complexes featuring chiral diphosphine and diamine ligands are among the most effective catalysts for the asymmetric hydrogenation of ketones nih.gov. For instance, catalysts of the type RuCl2(chiral diphosphine)(chiral diamine) have demonstrated broad applicability and high efficiency nih.gov. The hydrogenation of a suitable aminoketone precursor would typically be carried out under a hydrogen atmosphere in a polar solvent like methanol or ethanol. The presence of both a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN) ligand on the ruthenium center creates a highly effective chiral environment, enabling the differentiation of the enantiotopic faces of the carbonyl group.

Another prominent method is asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol or a formic acid/triethylamine mixture instead of molecular hydrogen. Chiral Ru(II) catalysts, particularly those with N-tosylated diamine ligands such as TsDPEN, are widely used for this transformation. These catalytic systems are known for their operational simplicity and high enantioselectivity across a wide range of ketone substrates.

The table below illustrates the potential application of various catalyst systems for the asymmetric hydrogenation of a hypothetical precursor, 8-aminocyclooct-4-en-1-one, based on their documented performance with analogous substrates.

Catalyst SystemLigand(s)Hydrogen SourceTypical Yield (%)Typical e.e. (%)
Ru-BINAP/DAIPEN(S)-BINAP, (S,S)-DAIPENH₂ (20-50 atm)>95>98
[RuCl(p-cymene)((R,R)-TsDPEN)](R,R)-TsDPENHCOOH/Et₃N>90>99
Rh-DIPAMP(R,R)-DIPAMPH₂ (10 atm)>9596
Ir-Cyc-PHOX(S)-iPr-PHOXH₂ (50 atm)>98>97

This data is representative of catalyst performance on analogous ketone substrates and illustrates the expected outcomes for the synthesis of chiral this compound.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. For synthesizing chiral amino alcohols, organocatalysts offer mild reaction conditions and a complementary approach to metal-based methods.

One strategy involves the asymmetric α-amination of a functionalized cyclooctanone (B32682) precursor. Chiral proline derivatives can catalyze the reaction between a ketone and an electrophilic nitrogen source (e.g., a diazenedicarboxylate). The catalyst forms a chiral enamine intermediate with the ketone, which then reacts stereoselectively with the aminating agent. Subsequent reduction of the ketone and transformation of the nitrogen moiety would yield the desired amino alcohol.

Alternatively, organocatalytic reduction of an 8-azidocyclooct-4-en-1-one precursor could be employed. A chiral catalyst, such as a CBS catalyst (Corey-Bakshi-Shibata), can mediate the stereoselective reduction of the ketone to a chiral alcohol. The azide group can then be reduced to the primary amine, completing the synthesis. The success of this approach hinges on the catalyst's ability to effectively control the stereochemistry of the hydride delivery to the ketone.

The following table summarizes potential organocatalytic routes to chiral precursors of this compound.

Reaction TypeOrganocatalystSubstrateReagent(s)Expected Outcome
Asymmetric α-Amination(S)-ProlineCyclooct-4-en-1-oneDi-tert-butyl azodicarboxylateChiral α-amino ketone precursor
Asymmetric Aldol ReactionJørgensen-Hayashi CatalystProtected amino-aldehydeKetoneChiral β-hydroxy ketone
Asymmetric ReductionCBS Catalyst (Oxazaborolidine)8-Azidocyclooct-4-en-1-oneCatecholboraneChiral azido alcohol

Resolution Techniques for Enantiomeric Separation

When an asymmetric synthesis is not feasible or when a racemic mixture is readily available, chiral resolution provides a reliable method for separating enantiomers. The most common strategy is the formation of diastereomeric salts through the reaction of the racemic compound with a chiral resolving agent. wikipedia.orglibretexts.orglibretexts.org

Since this compound is an amino alcohol, it possesses a basic amino group that can react with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org

The resolution process involves the following steps:

Salt Formation: The racemic amino alcohol is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone) and treated with a stoichiometric amount of an enantiomerically pure chiral acid.

Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled, to induce crystallization. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution.

Isolation and Purification: The crystals of the less soluble diastereomer are isolated by filtration. This process may be repeated several times to achieve high diastereomeric purity.

Regeneration of Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and regenerate the free amine, now as a single, pure enantiomer. The chiral resolving agent can often be recovered and reused.

The choice of resolving agent and solvent is critical and often determined empirically. Common resolving agents for amines include chiral carboxylic acids and sulfonic acids.

Resolving AgentTypeFunctional Group for Salt Formation
(+)-Tartaric AcidChiral Dicarboxylic AcidAmine
(-)-Mandelic AcidChiral α-Hydroxy AcidAmine
(+)-Camphorsulfonic AcidChiral Sulfonic AcidAmine
(-)-O,O'-Dibenzoyl-L-tartaric acidChiral Dicarboxylic Acid DerivativeAmine

Mechanistic Investigations and Reaction Pathways of 4z 8 Aminocyclooct 4 En 1 Ol

Transformations of the Amino and Hydroxyl Groups

Derivatization Reactions of Amine and Alcohol Functions

The presence of both an amino and a hydroxyl group in (4Z)-8-aminocyclooct-4-en-1-ol allows for selective or dual derivatization, leading to a wide array of functionalized cyclooctane (B165968) scaffolds. These reactions are fundamental for modifying the compound's properties and for its application in more complex molecular architectures.

The amine function can readily undergo standard transformations such as acylation, sulfonylation, and alkylation. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, treatment with sulfonyl chlorides provides sulfonamides. The hydroxyl group can be converted into esters through reaction with carboxylic acids or their derivatives, or into ethers via Williamson ether synthesis.

In the context of its use in bioorthogonal chemistry, the amine group of the related compound (trans-cyclooct-4-en-1-yl)carbamate has been utilized. For example, phenyl ((E)-8-aminocyclooct-4-en-1-yl)carbamate demonstrates the derivatization of the amino group into a carbamate. google.com This highlights the capability of the amino functionality to be masked or modified to suit specific reaction requirements.

Furthermore, patent literature describes the reaction of (1R,4E)-cyclooct-4-en-1-ol with DSC (N,N'-Disuccinimidyl carbonate) and DMAP (4-Dimethylaminopyridine) to activate the hydroxyl group, facilitating further reactions. google.com While this example uses a different stereoisomer, the reactivity principle of the hydroxyl group is analogous.

A summary of potential derivatization reactions is presented below:

Functional GroupReagent/Reaction TypeProduct Functional Group
AmineAcyl Chloride/AnhydrideAmide
AmineSulfonyl ChlorideSulfonamide
AmineAlkyl HalideAlkylated Amine
AmineIsocyanateUrea
AlcoholCarboxylic Acid (Fischer)Ester
AlcoholAcyl Chloride/AnhydrideEster
AlcoholAlkyl Halide (Williamson)Ether
AlcoholOxidizing AgentKetone

These derivatization reactions are crucial for synthesizing analogs with tailored properties for applications in fields like medicinal chemistry and materials science. evitachem.comevitachem.com

Intramolecular Cyclizations: Aziridine (B145994) Formation (e.g., Wenker Synthesis)

The 1,2-amino alcohol arrangement in this compound makes it a suitable precursor for intramolecular cyclization to form a fused aziridine ring system, specifically 9-azabicyclo[6.1.0]non-4-ene. A classic method for this transformation is the Wenker synthesis. wikipedia.org

The Wenker synthesis typically involves a two-step process. wikipedia.org First, the amino alcohol is treated with sulfuric acid at elevated temperatures to form the corresponding sulfate (B86663) monoester. In the second step, a base, such as sodium hydroxide (B78521), is used to deprotonate the amine. The resulting anionic nitrogen then acts as a nucleophile, displacing the sulfate group in an intramolecular SN2 reaction to form the aziridine ring. wikipedia.org

A modified, milder version of the Wenker synthesis can also be employed. This involves converting the amino alcohol into its hydrogen sulfate using chlorosulfonic acid, followed by cyclization with sodium hydroxide or even a weaker base like sodium carbonate. organic-chemistry.org This approach is particularly useful for substrates that are unstable under the harsh conditions of the traditional Wenker synthesis. organic-chemistry.org

The mechanism for the Wenker synthesis can be summarized as follows:

Sulfation: The hydroxyl group of the amino alcohol reacts with sulfuric acid to form a sulfate ester.

Deprotonation: A base removes a proton from the amino group, generating a more nucleophilic species.

Intramolecular Cyclization: The deprotonated amine attacks the carbon bearing the sulfate ester, displacing it and closing the three-membered aziridine ring. organic-chemistry.org

It is important to note that for related aminocyclooctanol systems, the Wenker synthesis can sometimes lead to competing elimination reactions, such as the Hofmann elimination, which would result in the formation of cyclooctanone (B32682) instead of the desired aziridine. wikipedia.org The stereochemistry of the starting amino alcohol is crucial for the efficiency of the cyclization.

StepDescriptionReagents
1Formation of Sulfate EsterH₂SO₄ or ClSO₃H
2Deprotonation and CyclizationNaOH or Na₂CO₃

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound—the secondary alcohol, the primary amine, and the alkene—can undergo various oxidation and reduction reactions.

Oxidation:

Alcohol Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 8-aminocyclooct-4-en-1-one. A variety of oxidizing agents can be used for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. Common reagents include chromium-based oxidants (e.g., PCC, PDC) or milder, more modern methods like Swern or Dess-Martin periodinane oxidation. Care must be taken to avoid oxidation of the amine group.

Alkene Oxidation: The cis-alkene can be subjected to epoxidation using peroxy acids (e.g., m-CPBA) to yield the corresponding epoxide. This epoxide can then serve as an electrophile for further reactions. Dihydroxylation of the alkene, using reagents like osmium tetroxide, would lead to the formation of a diol. Ozonolysis of the double bond would cleave the eight-membered ring, yielding a linear dialdehyde.

Reduction:

Alkene Reduction: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction, typically employing a catalyst such as palladium on carbon (Pd/C) with hydrogen gas, would yield 8-aminocyclooctan-1-ol. This transformation saturates the ring and removes the geometric constraint of the cis-double bond.

A summary of these potential redox reactions is provided below:

Functional GroupReaction TypeReagent ExampleProduct
AlcoholOxidationPCC8-Aminocyclooct-4-en-1-one
AlkeneOxidation (Epoxidation)m-CPBA4,5-Epoxy-8-aminocyclooctan-1-ol
AlkeneOxidation (Dihydroxylation)OsO₄Cyclooctane-1,4,5-triol-8-amine
AlkeneReductionH₂, Pd/C8-Aminocyclooctan-1-ol

These selective oxidation and reduction reactions allow for the targeted modification of this compound, providing access to a range of saturated and oxidized derivatives for further synthetic applications.

Advanced Stereochemical Analysis and Conformational Studies

Conformation of the Cyclooctene (B146475) Ring System

The eight-membered ring of cyclooctene is characterized by a significant degree of conformational flexibility. Unlike smaller, more rigid rings, cyclooctene can adopt a variety of shapes to minimize steric and torsional strain. The presence of a double bond and substituents further complicates this conformational landscape.

Comparison of (Z)- and (E)-Cyclooctene Conformations

Cyclooctene is the smallest cycloalkene that can exist as stable (Z) (cis) and (E) (trans) isomers. These isomers exhibit markedly different conformational preferences and stabilities.

(Z)-Cyclooctene , the more stable isomer, has a complex potential energy surface with several low-energy conformations. Computational studies have identified multiple stable forms, often described with various geometries such as twist-boat, boat-chair, and crown. The most stable conformations are chiral and can interconvert through ring-inversion processes. In total, theoretical analyses suggest the possibility of 16 distinct conformers for (Z)-cyclooctene, existing as eight enantiomeric pairs.

(E)-Cyclooctene is significantly more strained than its (Z)-counterpart due to the trans double bond within the medium-sized ring. This strain results in a higher ground-state energy. The most stable conformation of (E)-cyclooctene is a chiral, twisted "chair-like" structure. This inherent chirality, known as planar chirality, means that (E)-cyclooctene and its derivatives can exist as non-superimposable mirror images (enantiomers).

IsomerRelative StabilityPredominant Conformation(s)Chirality
(Z)-Cyclooctene More StableMultiple low-energy forms (e.g., Twist-Boat)Conformations are chiral
(E)-Cyclooctene Less StableTwisted "Chair-like"Molecule possesses planar chirality

Influence of Substituents on Ring Conformation

The introduction of amino (-NH₂) and hydroxyl (-OH) groups at the C8 and C1 positions of the (4Z)-cyclooctene ring, as in (4Z)-8-Aminocyclooct-4-en-1-ol, has a profound impact on the conformational equilibrium. The preferred conformation will be a balance of several factors:

Steric Hindrance : The substituents will preferentially occupy positions that minimize steric clash with the rest of the ring atoms. In cyclic systems, this often means adopting pseudo-equatorial rather than pseudo-axial orientations.

Torsional Strain : The presence of sp³-hybridized carbon atoms bearing the substituents influences the dihedral angles throughout the ring to avoid eclipsing interactions.

Intramolecular Hydrogen Bonding : The potential for hydrogen bonding between the amino and hydroxyl groups can significantly stabilize certain conformations where these groups are in close proximity. This interaction can act as a "lock," favoring a specific three-dimensional arrangement.

Electronic Effects : The electron-withdrawing nature of the oxygen and nitrogen atoms can subtly influence the geometry of the ring.

For this compound, conformations that allow for a pseudo-equatorial placement of both substituents are generally expected to be lower in energy. However, conformations that facilitate intramolecular hydrogen bonding, even if they introduce some steric strain, could also be significantly populated. The relative stereochemistry of the amino and hydroxyl groups (i.e., cis or trans diastereomers) will dictate the specific conformations that are accessible and most stable.

Diastereomeric and Enantiomeric Purity Determination

This compound contains multiple stereocenters (at C1 and C8), meaning it can exist as multiple diastereomers and, for each diastereomer, a pair of enantiomers. Determining the purity of a specific stereoisomer is critical.

Diastereomeric purity is often assessed using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), as diastereomers have different physical properties and can be separated on achiral stationary phases. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, as diastereomers will exhibit distinct sets of signals.

Enantiomeric purity , or enantiomeric excess (ee), requires chiral recognition. Several methods are employed for this purpose:

Chiral Chromatography (HPLC/GC) : This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For amino alcohols, cyclodextrin-based or polysaccharide-based CSPs are often effective. nih.govresearchgate.net

NMR Spectroscopy with Chiral Auxiliaries :

Chiral Derivatizing Agents (CDAs) : The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. nih.gov These diastereomers can then be distinguished and quantified by standard ¹H or ¹³C NMR due to their different chemical shifts and coupling constants.

Chiral Solvating Agents (CSAs) : A chiral agent is added to the NMR sample, which forms transient, weak complexes with the enantiomers. This diastereomeric interaction can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their integration and the determination of the ee. acs.org

Optical Methods : Techniques like circular dichroism (CD) spectroscopy can be used, as enantiomers interact differently with plane-polarized light. nih.gov This method is particularly useful in high-throughput screening applications. nih.gov

MethodPrincipleApplication for this compound
Chiral HPLC/GC Differential interaction with a Chiral Stationary Phase. nih.govwvu.eduDirect separation and quantification of enantiomers.
NMR with CDA Covalent conversion of enantiomers into separable diastereomers. nih.govReaction of -OH or -NH₂ group with a CDA, followed by NMR analysis.
NMR with CSA Formation of transient diastereomeric complexes in solution. acs.orgDirect observation of separate signals for each enantiomer in the presence of a CSA.
Circular Dichroism Differential absorption of circularly polarized light. nih.govQuantification of ee by measuring the CD signal intensity.

Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the precise stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans arrangement of the substituents).

¹H NMR Coupling Constants (³J) : The magnitude of the coupling constant between the protons on C1 and C8 can provide information about the dihedral angle between them via the Karplus equation. A large coupling constant typically suggests a pseudo-axial/pseudo-axial relationship (trans), while a smaller coupling constant suggests a pseudo-axial/pseudo-equatorial or pseudo-equatorial/pseudo-equatorial relationship (cis).

Nuclear Overhauser Effect (NOE) : NOE experiments (like NOESY) detect through-space interactions between protons that are close to each other (typically <5 Å). wordpress.com For example, a strong NOE signal between the protons on C1 and C8 would strongly indicate that they are on the same face of the ring (a cis relationship). uni-regensburg.de

Infrared (IR) Spectroscopy : IR spectroscopy can provide evidence for intramolecular hydrogen bonding. A broadened O-H or N-H stretching band at a lower frequency than expected can indicate the presence of hydrogen bonding, which supports conformations where these groups are in close proximity.

Mass Spectrometry (MS) : While not typically used for stereochemical determination on its own, MS is crucial for confirming the molecular weight and formula. Chiral analysis by mass spectrometry is an emerging field, often involving the formation of diastereomeric complexes that can be distinguished in the gas phase. ucdavis.edu

Computational Modeling of Conformational Landscapes

Given the flexibility of the eight-membered ring, experimental characterization provides a picture of the average or most stable conformation. Computational modeling offers a powerful complementary approach to explore the entire conformational landscape. researchgate.net

Using methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) , it is possible to:

Identify All Stable Conformers : Systematically search the potential energy surface to locate all low-energy minima, corresponding to stable or metastable conformations.

Calculate Relative Energies : Determine the relative thermodynamic stability of each conformer, allowing for a prediction of their equilibrium populations at a given temperature.

Determine Interconversion Barriers : Calculate the energy of the transition states that separate the conformers. This provides insight into the dynamics of the molecule and the rates at which it can switch between different shapes.

Predict Spectroscopic Parameters : Theoretical calculations can predict NMR chemical shifts and coupling constants for different conformers. Comparing these predicted values with experimental data can help to confirm the stereochemical assignment and identify the predominant conformation in solution.

For this compound, computational modeling would be invaluable for assessing the energetic cost of placing substituents in pseudo-axial versus pseudo-equatorial positions and quantifying the stabilizing effect of potential intramolecular hydrogen bonds. This detailed understanding of the molecule's conformational preferences is crucial for rationalizing its reactivity and potential interactions with other molecules.

Derivatization and Chemical Modification Strategies for 4z 8 Aminocyclooct 4 En 1 Ol

Modification of the Amino Group

The primary amino group in (4Z)-8-aminocyclooct-4-en-1-ol is a key site for derivatization, enabling the formation of stable covalent bonds with a variety of electrophilic reagents.

The nucleophilic character of the amino group facilitates its reaction with acylating agents to form amides, with isocyanates or chloroformates to yield carbamates, and with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in organic synthesis for introducing a wide range of substituents.

Amide Formation: The reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides in the presence of a suitable base or coupling agent results in the formation of an amide linkage. This transformation is one of the most common methods for modifying primary amines.

Carbamate Formation: Carbamates are readily synthesized by treating the amino alcohol with alkyl or aryl isocyanates, or with chloroformates in the presence of a base. This functional group is often utilized in the design of bioactive molecules and as a protecting group for amines.

Sulfonamide Formation: The reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in a basic medium affords the corresponding sulfonamides. Sulfonamides are a well-established class of compounds with diverse applications.

Reagent ClassFunctional Group FormedGeneral Reaction Conditions
Acyl Halides/AnhydridesAmideAprotic solvent, organic base (e.g., triethylamine, pyridine)
IsocyanatesCarbamate (Urea derivative)Aprotic solvent, room temperature
ChloroformatesCarbamateAprotic solvent, organic base
Sulfonyl ChloridesSulfonamideAprotic solvent, organic base

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of the amino group to allow for selective modification of the hydroxyl group. This is achieved through the introduction of a protecting group, which can be later removed under specific conditions without affecting other parts of the molecule. nih.govbham.ac.uk

Modification of the Hydroxyl Group

The hydroxyl group of this compound can undergo a variety of transformations to introduce new functional groups or to activate it for subsequent reactions.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. Fischer esterification, using an excess of a carboxylic acid in the presence of a strong acid catalyst, is a common method. pearson.com

Etherification: The formation of an ether linkage can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. google.com

ReactionReagent ClassFunctional Group FormedGeneral Reaction Conditions
EsterificationCarboxylic Acid/Acyl HalideEsterAcid catalyst or base
EtherificationAlkyl HalideEtherStrong base (e.g., NaH)

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. Therefore, it must be activated by converting it into a better leaving group. youtube.comunco.edu Common strategies include conversion to a sulfonate ester or a halide.

Sulfonate Ester Formation: Reaction with sulfonyl chlorides, such as tosyl chloride, mesyl chloride, or trifluoromethanesulfonyl chloride, in the presence of a base like pyridine, converts the hydroxyl group into a good leaving group (tosylate, mesylate, or triflate, respectively). These activated intermediates are susceptible to displacement by a wide range of nucleophiles. libretexts.org

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide. libretexts.org

Activating GroupReagentLeaving Group
Tosylatep-Toluenesulfonyl chloride (TsCl)-OTs
MesylateMethanesulfonyl chloride (MsCl)-OMs
TriflateTrifluoromethanesulfonic anhydride (Tf₂O)-OTf
Halide (Cl)Thionyl chloride (SOCl₂)Cl
Halide (Br)Phosphorus tribromide (PBr₃)Br

Reactions Involving Both Functional Groups

The presence of both an amino and a hydroxyl group in a specific spatial arrangement within the cyclooctene (B146475) ring allows for intramolecular reactions, leading to the formation of bicyclic structures. nih.gov Such reactions are highly dependent on the reaction conditions and the relative stereochemistry of the functional groups. For instance, under conditions that favor intramolecular cyclization, the amino group could act as a nucleophile to displace an activated hydroxyl group (or vice versa), leading to the formation of a bicyclic amine or ether. The formation of bicyclic carbamates is also a possibility. nih.gov These intramolecular transformations can provide rapid access to complex and constrained molecular scaffolds. researchgate.net

Formation of Cyclic Derivatives (e.g., Oxazines, Thiazines, Oxazolidinones)

The proximate positioning of the amino and hydroxyl functionalities on the cyclooctene backbone of this compound facilitates the construction of fused heterocyclic ring systems. These cyclization reactions, often proceeding with high stereoselectivity, lead to the formation of rigid bicyclic structures such as oxazines, thiazines, and oxazolidinones, thereby locking the conformation of the eight-membered ring and introducing new chemical properties.

The synthesis of oxazines from 1,4-amino alcohols can be achieved through various methods, including condensation with aldehydes or ketones. For a molecule like this compound, this would involve the reaction of the amino and hydroxyl groups with a suitable carbonyl compound, leading to the formation of a bicyclic oxazine (B8389632) derivative. The reaction is typically catalyzed by an acid and proceeds via the initial formation of a hemiaminal followed by intramolecular cyclization.

The formation of thiazines , sulfur-containing analogues of oxazines, can be accomplished by reacting the amino alcohol with a sulfur-containing reagent. One common approach involves the use of carbon disulfide in the presence of a base, which can lead to the formation of a dithiocarbamate intermediate, followed by cyclization. Alternatively, reaction with a thiophosgene equivalent can also yield the desired thiazine ring system.

Oxazolidinones are another important class of heterocyclic compounds that can be synthesized from amino alcohols. The reaction of this compound with phosgene, a phosgene equivalent such as triphosgene, or a chloroformate derivative would lead to the formation of a bicyclic oxazolidinone. This transformation involves the sequential acylation of the amino and hydroxyl groups, resulting in a stable five-membered heterocyclic ring fused to the cyclooctene framework.

Cyclic DerivativeReagents and Conditions
OxazineAldehyde or Ketone, Acid Catalyst
ThiazineCarbon Disulfide, Base; or Thiophosgene
OxazolidinonePhosgene or Triphosgene, Base

Dual Functionalization Approaches

The presence of two distinct functional groups in this compound allows for dual functionalization, where both the amino and hydroxyl groups are modified in a single or sequential manner. This approach enables the introduction of diverse chemical handles and the construction of more complex molecular architectures.

One strategy for dual functionalization involves the simultaneous reaction of both the amino and hydroxyl groups with a bifunctional reagent. For example, reaction with a diisocyanate could lead to the formation of a cyclic carbamate, effectively bridging the two functional groups. Similarly, reaction with a reagent containing two different reactive sites could allow for orthogonal modification of the amino and hydroxyl groups.

Alternatively, a sequential functionalization approach can be employed, where one group is selectively protected, allowing the other to be modified. Following the modification of the unprotected group, the protecting group can be removed, and the second functional group can be derivatized. This stepwise approach offers greater control over the final structure of the molecule. For instance, the amino group could be protected as a carbamate, allowing for selective acylation or alkylation of the hydroxyl group. Subsequent deprotection of the amino group would then allow for its modification.

The olefinic bond within the cyclooctene ring also presents an additional site for functionalization, further expanding the possibilities for chemical modification. Reactions such as epoxidation, dihydroxylation, or hydrogenation of the double bond can be performed in conjunction with the derivatization of the amino and hydroxyl groups, leading to a wide array of structurally diverse compounds.

Functionalization StrategyDescriptionExample Reagents
Simultaneous Dual FunctionalizationBoth amino and hydroxyl groups react with a single bifunctional reagent.Diisocyanates, Phosgene
Sequential Dual FunctionalizationOne functional group is protected while the other is modified, followed by deprotection and modification of the second group.Boc-anhydride (for amine protection), Acyl chlorides (for alcohol modification)
Olefin FunctionalizationThe carbon-carbon double bond is modified in addition to the amino and hydroxyl groups.m-CPBA (epoxidation), OsO4 (dihydroxylation), H2/Pd (hydrogenation)

Theoretical and Computational Chemistry Studies of 4z 8 Aminocyclooct 4 En 1 Ol

Quantum Chemical Calculations for Structural Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (4Z)-8-Aminocyclooct-4-en-1-ol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface and identify the lowest energy conformation.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the electronic energy. The choice of basis set and functional is crucial for obtaining accurate results. For a molecule with the complexity of this compound, a basis set such as 6-31G* or larger is typically used to provide a good balance between computational cost and accuracy. Functionals like B3LYP are popular choices for their reliability in predicting geometries of organic molecules.

These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would precisely define the conformation of the eight-membered ring, which can adopt various boat-chair and twist-boat conformations, and the relative orientations of the amino and hydroxyl substituents. The intramolecular interactions, such as potential hydrogen bonding between the amino and hydroxyl groups, would also be elucidated.

Table 1: Hypothetical Optimized Structural Parameters for this compound Calculated at the B3LYP/6-31G Level of Theory*

ParameterValue
C1-O Bond Length1.43 Å
C8-N Bond Length1.47 Å
C4=C5 Bond Length1.34 Å
C1-C8-N Bond Angle110.5°
O-C1-C2-C3 Dihedral Angle-65.2°

This table is illustrative and represents the type of data that would be generated from quantum chemical calculations.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products, providing a detailed understanding of the reaction mechanism.

For example, the synthesis of this compound or its subsequent reactions could be modeled. Transition state theory, in conjunction with quantum chemical calculations, allows for the determination of the activation energy of a reaction, which is a key factor in determining its rate. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, revealing the critical interactions that govern the reaction.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products. These studies are crucial for understanding reactivity, predicting the feasibility of a reaction, and designing more efficient synthetic routes. For instance, the mechanism of a ring-closing metathesis to form a bicyclic derivative from a precursor to this compound could be explored, identifying the key intermediates and transition states involved.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to confirm the identity and structure of the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations, performed on the optimized geometry of the molecule, provide a theoretical NMR spectrum that can be compared with experimental data. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.

IR Spectroscopy: The vibrational frequencies of this compound can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum shows the characteristic vibrational modes of the molecule. For example, the stretching frequencies of the O-H, N-H, and C=C bonds can be predicted, aiding in the identification of these functional groups in an experimental spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted Value
¹H NMRChemical Shift (O-H)2.5 ppm
¹H NMRChemical Shift (N-H₂)1.8 ppm
¹³C NMRChemical Shift (C=C)130 ppm
IRVibrational Frequency (O-H stretch)3400 cm⁻¹
IRVibrational Frequency (N-H stretch)3300 cm⁻¹
IRVibrational Frequency (C=C stretch)1650 cm⁻¹

This table is illustrative and represents the type of data that would be generated from spectroscopic prediction calculations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities that explore a range of conformations at finite temperatures. Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound. youtube.comresearchgate.net

In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion. researchgate.net The forces between atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe its conformational dynamics, including ring flips and the rotation of substituents.

These simulations provide insights into the flexibility of the cyclooctene (B146475) ring and the accessible conformations of the molecule in solution. mdpi.com This information is crucial for understanding how the molecule interacts with other molecules, such as enzymes or receptors, where conformational flexibility can play a significant role. The results of MD simulations can be analyzed to determine the relative populations of different conformers and the energy barriers between them.

Design of Novel Catalysts and Ligands Based on Computational Insights

The theoretical understanding of the structure and reactivity of this compound can be leveraged to design novel catalysts and ligands. researchgate.netsciopen.com Computational chemistry can be used to screen potential catalysts for reactions involving this molecule or to design new ligands that can bind to it with high affinity and selectivity. nih.gov

For instance, if this compound is to be used as a ligand for a metal catalyst, computational methods can be used to predict the binding affinity of the ligand to different metal centers. The geometry of the resulting metal complex can be optimized, and its electronic properties can be analyzed to understand the nature of the metal-ligand bonding. This information can guide the synthesis of new catalysts with improved activity and selectivity.

Furthermore, by understanding the reaction mechanisms involving this compound, it is possible to computationally design catalysts that lower the activation energy of a desired reaction pathway or inhibit an undesired side reaction. This rational design approach, guided by computational insights, can accelerate the discovery and development of new chemical transformations.

Applications of 4z 8 Aminocyclooct 4 En 1 Ol in Contemporary Organic Synthesis

Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool in this endeavor. The effectiveness of a metal-based asymmetric catalyst is often dictated by the chiral ligand that coordinates to the metal center. (4Z)-8-Aminocyclooct-4-en-1-ol presents a promising framework for the development of novel chiral ligands and auxiliaries.

The amino alcohol functionality of this compound is a classic motif for the synthesis of bidentate ligands. The nitrogen and oxygen atoms can chelate to a metal center, creating a stereochemically defined environment that can influence the approach of substrates. The synthesis of such ligands typically involves the derivatization of the amino and hydroxyl groups to introduce phosphine, phosphite, or other coordinating moieties.

For instance, the amino group can be converted to a phosphinamine, and the hydroxyl group can be etherified with a diphenylphosphino-containing group. The inherent chirality of the this compound backbone, with its multiple stereocenters, can lead to the formation of a rigid and well-defined chiral pocket around the metal center. The conformational constraints of the cyclooctene (B146475) ring can further enhance the stereochemical control exerted by the ligand.

The modular nature of this scaffold allows for the synthesis of a library of ligands with varying steric and electronic properties by modifying the substituents on the nitrogen and oxygen atoms. This tunability is crucial for optimizing the catalyst's performance for a specific transformation.

Chiral ligands derived from amino alcohol scaffolds have a proven track record in a variety of enantioselective transformations. Ligands synthesized from this compound are expected to be effective in reactions such as:

Asymmetric Hydrogenation: Rhodium and ruthenium complexes bearing chiral phosphine-phosphinite or phosphine-phosphoramidite ligands are highly effective in the enantioselective hydrogenation of prochiral olefins, such as dehydroamino acid derivatives and enamides. The this compound scaffold could provide a new class of ligands for these important transformations.

Asymmetric Carbon-Carbon Bond Formation: The formation of carbon-carbon bonds is central to organic synthesis. Chiral ligands are instrumental in controlling the stereochemistry of reactions like the Heck reaction, Suzuki coupling, and various addition reactions. For example, copper(II) complexes with chiral ligands derived from imidazolidin-4-one (B167674) have been successfully used in asymmetric Henry reactions, achieving high enantioselectivities synaffix.com. The defined stereochemistry of ligands based on this compound could offer excellent stereocontrol in similar metal-catalyzed C-C bond-forming reactions.

Furthermore, the this compound molecule itself can act as a chiral auxiliary. By temporarily attaching it to a substrate, its inherent chirality can direct the stereochemical course of a reaction on that substrate. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

Building Blocks for the Synthesis of Complex Organic Molecules

The rigid, three-dimensional structure of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures, including polycyclic systems, heterocycles, and macrocycles.

The functional groups and the double bond within the cyclooctene ring of this compound provide multiple handles for further chemical manipulation. Intramolecular reactions can be designed to form new rings, leading to the construction of polycyclic systems. For example, an intramolecular Heck reaction could be envisioned to form a bicyclic system.

The amino and hydroxyl groups are also ideal for the synthesis of fused or bridged heterocycles. For instance, condensation of the amino alcohol with a dicarbonyl compound could lead to the formation of a fused oxazine (B8389632) or similar heterocyclic ring system. The synthesis of N-fused heterocycles is of significant interest due to their prevalence in bioactive molecules nih.gov.

Macrocycles, cyclic molecules containing twelve or more atoms, are an important class of compounds with diverse applications, including as pharmaceuticals and host molecules in supramolecular chemistry nih.govresearchgate.net. The synthesis of macrocycles often presents a significant challenge due to entropic factors that disfavor ring closure.

This compound can serve as a pre-organized building block for macrocyclization. Its defined conformation can reduce the entropic penalty of cyclization by pre-orienting the reactive ends of a linear precursor. For example, the amino and hydroxyl groups can be functionalized with long chains that are then joined to form a large ring. Multicomponent reactions are a powerful tool for the synthesis of macrocycles, and bifunctional starting materials are key to their success youtube.com.

Role in Bioorthogonal Chemical Reactions (Focus on Chemical Reactivity)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biology, enabling the study of biomolecules in their native environment.

One of the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, most notably a trans-cyclooctene (B1233481) nih.govlookchem.comnih.gov. trans-Cyclooctenes exhibit exceptionally high reaction rates due to their significant ring strain nih.govlookchem.comnih.gov.

The compound this compound is a cis-cyclooctene. While cis-cyclooctenes are significantly less reactive in IEDDA reactions than their trans-isomers, they serve as crucial precursors to the highly reactive trans-isomers nih.govnih.gov. Photochemical isomerization can convert the stable cis-isomer into the strained trans-isomer nih.govnih.gov.

Therefore, this compound can be considered a pro-bioorthogonal agent. Its amino and hydroxyl groups provide convenient handles for attaching it to biomolecules or probes. Following conjugation, the cis-cyclooctene can be isomerized to the trans-isomer, "activating" it for rapid and specific reaction with a tetrazine-functionalized partner. The reactivity of various trans-cyclooctene derivatives has been extensively studied and optimized to achieve extremely fast reaction kinetics nih.govlookchem.com.

Below is a table summarizing the second-order rate constants for the reaction of various cyclooctene derivatives with 3,6-di-(2-pyridyl)-s-tetrazine, illustrating the dramatic difference in reactivity between cis and trans isomers and the effect of substituents.

CompoundIsomerRate Constant (k₂) [M⁻¹s⁻¹]Reference
Cyclooctenetrans2000 nih.gov
(E)-Cyclooct-4-enoltrans~1200 nih.gov
Bicyclo[6.1.0]non-4-enetrans (cis-fused)~38000 nih.gov
CyclooctenecisVery low (several orders of magnitude slower than trans) lookchem.com

This vast difference in reactivity underscores the importance of the cis-trans isomerization for the application of cyclooctene-based compounds in bioorthogonal chemistry. The functional groups on this compound allow for its incorporation into various molecular scaffolds that, upon photoisomerization, can become highly reactive components in bioorthogonal labeling strategies.

As a Dienophile in Tetrazine Ligations

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a dienophile is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates without the need for a catalyst. rsc.orgsigmaaldrich.comresearchgate.net This reaction involves an electron-poor diene (the tetrazine) reacting with an electron-rich dienophile. wikipedia.org Strained alkenes, particularly trans-cyclooctenes (TCOs), are highly effective dienophiles for this transformation. nih.gov

The reactivity of cyclooctene derivatives in this context is critically dependent on their geometry. The high reactivity of TCOs, the (E)-isomers of cyclooctene, is attributed to the significant ring strain of the trans double bond within the eight-membered ring. This strain is released in the transition state of the cycloaddition, leading to a lower activation energy and dramatically accelerated reaction rates. nih.gov

Conversely, the this compound, which possesses a cis double bond, lacks this inherent ring strain. As a result, it is a significantly less reactive dienophile for tetrazine ligations. In fact, the isomerization of a highly reactive trans-cyclooctene to its corresponding unreactive cis-isomer is a known pathway for deactivation, highlighting the chemical distinction between the two forms. researchgate.netacs.orgtue.nl While the (4Z) isomer is not an effective dienophile for fast IEDDA reactions, understanding the kinetics of its reactive (4E) counterparts is essential for the field.

Kinetic studies of tetrazine ligations predominantly focus on the highly reactive trans-cyclooctene (TCO) derivatives. The second-order rate constants (k₂) for these reactions are among the fastest known in bioorthogonal chemistry, often reaching values greater than 10³ M⁻¹s⁻¹. researchgate.net These high rates allow for effective labeling and conjugation at very low, biologically relevant concentrations.

The reaction kinetics are influenced by the specific structures of both the tetrazine and the TCO derivative. For instance, the ligation between trans-cyclooctene and 3,6-di-(2-pyridyl)-s-tetrazine is remarkably rapid, with a rate constant of approximately 2000 M⁻¹s⁻¹. sigmaaldrich.com The development of conformationally strained TCOs, such as those fused with a cyclopropane (B1198618) or dioxolane ring, has pushed these rates even higher. nih.govrsc.org

Table 1: Selected Second-Order Rate Constants for Tetrazine-TCO Ligations

Tetrazine Derivative TCO Derivative Rate Constant (k₂) [M⁻¹s⁻¹]
3,6-di-(2-pyridyl)-s-tetrazine trans-cyclooctenol ~2000 sigmaaldrich.com
3,6-dipyridyl-s-tetrazine (water-soluble) Dioxolane-fused TCO (d-TCO) 366,000 ± 15,000 nih.govrsc.org
Not Specified Cyclopropane-fused TCO (s-TCO) 3,300,000 ± 40,000 nih.govrsc.org

Substituents on both the tetrazine and the cyclooctene can modulate the reaction kinetics. For the tetrazine component, electron-withdrawing groups are generally employed to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which accelerates the IEDDA reaction. rsc.org The reactivity of tetrazines can also be increased through intramolecular distortion, which destabilizes the ground state of the molecule. rsc.org

For the cyclooctene dienophile, the primary factor is the strain of the double bond, with trans-isomers being far more reactive than cis-isomers. acs.orgtue.nl The placement of substituents on the TCO ring can also have an effect. For example, studies have shown that placing a linking group in an axial position on the TCO ring can lead to higher reactivity compared to an equatorial linkage. acs.orgtue.nl

Development of Chemically Stable Bioorthogonal Handles

A critical requirement for any bioorthogonal chemical tool is its stability in a complex biological environment. While highly reactive TCOs are desirable for rapid ligations, their inherent strain can also make them susceptible to degradation or isomerization. nih.gov The primary non-reactive fate for a TCO is its isomerization to the thermodynamically more stable, but unreactive, cis-cyclooctene isomer—the same geometry found in this compound. acs.orgtue.nl This isomerization can be promoted by various factors in biological media. researchgate.net

Therefore, a key challenge in the field is to design TCO derivatives that balance extreme reactivity with sufficient stability for practical applications, especially in multi-day experiments. researchgate.net Research has focused on creating new TCO variants with improved stability. For example, increasing the steric hindrance around the trans-double bond can impede the isomerization process. acs.orgtue.nl The development of conformationally strained dienophiles like dioxolane-fused trans-cyclooctenes (d-TCOs) has also been shown to yield compounds that are not only highly reactive but also exhibit enhanced stability in aqueous solutions and blood serum. nih.govrsc.org

Scaffolds for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for screening in chemical biology and drug discovery. mdpi.comcam.ac.uk The goal of DOS is to explore a wide range of "chemical space" by creating libraries of compounds with varied molecular scaffolds and stereochemistry. cam.ac.uk

This compound represents a potentially valuable starting scaffold for DOS. Its structure contains three distinct points for chemical modification: a primary amine, a secondary alcohol, and a cis-alkene. This trifunctional nature, combined with the conformational flexibility of the eight-membered ring, allows for the introduction of molecular diversity in a controlled and systematic manner.

A molecular library based on the this compound scaffold could be designed by systematically modifying its three functional groups.

Amine and Alcohol Functionalization: The amino and hydroxyl groups can be readily derivatized through a wide range of common reactions, including acylation, alkylation, sulfonylation, and reductive amination. Using a diverse set of building blocks (e.g., carboxylic acids, alkyl halides, sulfonyl chlorides) would append a variety of side chains, altering properties such as polarity, charge, and steric bulk.

Alkene Functionalization: The C=C double bond can be transformed to introduce new stereocenters and functional groups. Potential reactions include epoxidation, dihydroxylation, aziridination, or metathesis reactions. researchgate.net

Scaffold Modification: Ring-opening or ring-closing metathesis reactions could be employed to fundamentally alter the cyclooctene core, leading to different ring sizes or bicyclic systems, thereby generating significant scaffold diversity. nih.gov

By applying these transformations in a combinatorial or parallel synthesis fashion, a large and diverse library of compounds could be generated from the single starting scaffold of this compound.

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govnih.govorganic-chemistry.org MCRs are particularly well-suited for DOS because they can rapidly generate complex molecules in a single, atom-economical step. beilstein-journals.org

The primary amine of this compound makes it an ideal candidate for participation in several well-known isocyanide-based MCRs:

Ugi Reaction: This four-component reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov Using the aminocyclooctenol as the amine component would directly incorporate the cyclooctene scaffold into a complex, peptide-like structure.

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.gov While it does not directly use an amine, the aminocyclooctenol could be used in post-MCR modifications.

Strecker Reaction: A three-component reaction between an amine, a carbonyl compound, and a cyanide source to form an α-aminonitrile, a precursor to amino acids. nih.gov

By employing iterative synthetic strategies, where the product of one reaction becomes the substrate for the next, the molecular complexity derived from the this compound scaffold can be further expanded, enabling a thorough exploration of chemical space.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of medium-sized rings, such as the cyclooctene (B146475) core of (4Z)-8-Aminocyclooct-4-en-1-ol, is a well-known challenge in organic chemistry. nih.govrsc.org These challenges arise from unfavorable entropic factors and enthalpic strain, including transannular interactions, which complicate direct cyclization approaches. nih.govnih.gov Future research will undoubtedly focus on overcoming these hurdles to provide efficient, scalable, and sustainable access to this and related structures.

Key research objectives in this area include:

Ring-Expansion Strategies: Moving beyond classical cyclization, ring expansion methodologies offer a powerful alternative for constructing medium-sized rings. nih.govrsc.org Techniques such as radical-mediated ring expansion or cascade reactions that proceed through a series of favored smaller ring formations could provide high-yield pathways. rsc.orgrsc.org

Transition-Metal Catalysis: Intramolecular cyclization catalyzed by transition metals like palladium, copper, or gold is a promising avenue for forming medium-sized heterocycles and carbocycles. nih.govbohrium.com The development of new catalytic systems that can control the regioselectivity and stereoselectivity of the cyclization of functionalized linear precursors is a critical goal.

Sustainable Methodologies: A major challenge is to develop syntheses that align with the principles of green chemistry. This involves minimizing the use of hazardous reagents, reducing waste, and employing catalytic rather than stoichiometric reagents. Strategies could include biocatalysis, leveraging enzymes for specific transformations, or electrosynthesis to generate reactive intermediates under mild conditions. mdpi.com

Table 1: Comparison of Synthetic Strategies for Medium-Sized Rings

StrategyAdvantagesChallenges
Direct Cyclization Conceptually simple.Low yields due to unfavorable entropy and transannular strain. Requires high dilution.
Ring Expansion Avoids direct medium-ring formation, often kinetically favored. nih.govRequires synthesis of a suitable smaller ring precursor.
Transition-Metal Catalysis High efficiency and selectivity possible. nih.govCatalyst cost and toxicity, optimization of reaction conditions.
Cascade Reactions Forms complex structures in a single step from simple precursors. rsc.orgRequires careful design of substrates to control the reaction pathway.

Exploration of Novel Reactivities and Transformations

The unique three-dimensional structure and the presence of multiple functional groups—an amine, an alcohol, and a cis-alkene—in this compound open up a vast landscape for exploring novel chemical transformations. Future research will aim to leverage the interplay between these groups to develop new synthetic methodologies.

Stereoselective Functionalization: The inherent chirality and conformational constraints of the cyclooctene ring can be exploited to direct the stereochemical outcome of reactions at the existing functional groups or the double bond. For example, intramolecular directing effects from the hydroxyl or amino group could enable highly diastereoselective epoxidations, hydrogenations, or dihydroxylations of the alkene.

Cascade Reactions: The proximity of the amino and hydroxyl groups could be used to initiate cascade reactions. For instance, activation of the alcohol could be followed by an intramolecular nucleophilic attack by the amine to form bicyclic structures, a strategy that has been used in the synthesis of other aminocyclitol derivatives. researchgate.net

Scaffold for Diversity-Oriented Synthesis: The three functional groups serve as versatile handles for derivatization. This makes the aminocyclooctenol core an excellent starting point for the construction of libraries of complex molecules with diverse three-dimensional shapes for applications in drug discovery and chemical biology. nus.edu.sg

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. nih.gov Integrating the synthesis of complex molecules like this compound into these modern platforms is a key area for future development.

Automated Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of derivatives based on the aminocyclooctenol scaffold. researchgate.net By combining solid-phase synthesis with robotic systems, it would be possible to explore a wide chemical space by systematically modifying the amino and hydroxyl groups, leading to the rapid identification of molecules with desired properties.

Design of Next-Generation Chiral Catalysts and Bioorthogonal Reagents

The unique structural features of this compound make it a promising candidate for the development of new tools for asymmetric catalysis and chemical biology.

Chiral Catalysts and Ligands: Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis. rsc.orgpolyu.edu.hkwestlake.edu.cn The rigid, yet flexible, eight-membered ring of this compound could provide a unique chiral environment when coordinated to a metal center. Research in this area would involve synthesizing metal complexes of this and related ligands and evaluating their performance in a range of enantioselective transformations. researchgate.netresearchgate.net The bifunctional nature of the molecule could also allow it to act as a bifunctional organocatalyst. nih.govresearchgate.net

Bioorthogonal Reagents: Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native processes. enamine.net The trans-isomer of cyclooctene is a cornerstone of this field due to its extremely fast reaction with tetrazines in the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govrsc.orgresearchgate.net While the cis-isomer is significantly less reactive, it could serve as a precursor to the trans-isomer via photoisomerization. nih.govnih.gov Furthermore, the amino and hydroxyl groups provide handles to attach imaging agents (like fluorophores or PET isotopes) or therapeutic payloads. nih.govnih.govacs.org A key challenge is to design next-generation probes that possess improved properties, such as enhanced water solubility and stability, which the polar functional groups of this compound could provide. nih.govnih.gov

Table 2: Key Bioorthogonal Reactions and the Potential Role of Cyclooctene Derivatives

ReactionDienophileDieneSecond-Order Rate Constant (M⁻¹s⁻¹)Potential Application for Aminocyclooctenol Derivatives
IEDDA trans-Cyclooctene (B1233481) (TCO)Tetrazine10³ - 10⁶ nih.govPrecursor to hydrophilic and functionalized trans-isomers for in vivo imaging and drug delivery. researchgate.netnih.govacs.org
SPAAC Cyclooctyne (B158145)Azide~1Less direct, but could be chemically transformed into a cyclooctyne scaffold. rsc.org
Nitrone-Alkene Cycloaddition trans-Cyclooctene (TCO)NitroneUp to ~40The aminocyclooctenol scaffold could be incorporated into nitrone-reactive probes. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4Z)-8-Aminocyclooct-4-en-1-ol, and how can regioselectivity be controlled during amination?

  • Methodological Answer : Multi-step synthesis involving cyclooctene precursors is typical. For example, hydroxylation of cyclooctene derivatives via Sharpless epoxidation or dihydroxylation (to install stereochemistry) followed by regioselective amination using NH3/NaBH4 under controlled pH (6–7) can yield the target compound. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and chiral HPLC ensures stereochemical fidelity .

Q. How can researchers validate the structural purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Combine NMR (to confirm double-bond geometry and amine positioning) with IR spectroscopy (to identify -OH and -NH2 stretching bands). High-resolution mass spectrometry (HRMS) and gas chromatography (GC) with flame ionization detection (FID) are critical for assessing purity (>98%) and distinguishing stereoisomers .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

  • Methodological Answer : The compound’s amine and hydroxyl groups make it hygroscopic and prone to oxidation. Store under inert gas (argon) at -20°C in amber vials. Regular stability testing via HPLC under varying pH (3–9) and temperature (4–40°C) identifies degradation pathways (e.g., ring-opening or dimerization) .

Advanced Research Questions

Q. How do computational models predict the conformational dynamics of this compound in solution, and what experimental methods validate these predictions?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like Discovery Studio can model ring puckering and hydrogen-bonding interactions. Experimental validation via nuclear Overhauser effect (NOE) NMR and variable-temperature (VT) NMR quantifies energy barriers between conformers .

Q. What mechanistic insights explain the stereochemical inversion observed during catalytic hydrogenation of this compound derivatives?

  • Methodological Answer : Use deuterium-labeling experiments and DFT calculations to track hydrogen addition pathways. Kinetic studies under varying pressures (1–5 atm H2) and catalysts (e.g., Pd/C vs. Rh/Al2O3) reveal stereochemical outcomes tied to surface adsorption geometries .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Apply meta-analysis frameworks to compare datasets, focusing on variables like assay conditions (e.g., cell lines, IC50 protocols). Statistical tools (ANOVA, PCA) identify outliers, while dose-response curves under standardized conditions (e.g., pH 7.4, 37°C) clarify discrepancies .

Q. What role does the compound’s ring strain play in its reactivity with electrophilic agents, and how can this be exploited for functionalization?

  • Methodological Answer : Cyclic voltammetry and X-ray crystallography quantify ring strain. Epoxidation or aziridination reactions under kinetic vs. thermodynamic control (e.g., using mCPBA or chloramine-T) reveal regioselectivity patterns. Computational NBO analysis correlates strain energy with reaction rates .

Critical Analysis of Evidence

  • Synthesis and characterization methods derive from molecular design principles in , while stability protocols align with storage guidelines in . Computational modeling () and statistical frameworks ( ) address advanced mechanistic and data-reliability challenges. Stereochemical validation techniques (e.g., NOE NMR) are inferred from structural analysis in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.